(2-Nitrophenyl)urea

Descripción general

Descripción

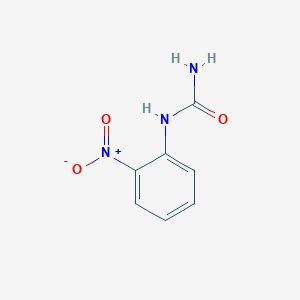

(2-Nitrophenyl)urea is an organic compound characterized by the presence of a nitro group (-NO₂) attached to the phenyl ring and a urea moiety (-NH-CO-NH₂). This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)urea typically involves the reaction of 2-nitroaniline with phosgene or its derivatives. One common method is the reaction of 2-nitroaniline with phosgene to form 2-nitrophenyl isocyanate, which is then reacted with ammonia to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of phosgene, however, poses environmental and safety concerns, leading to the exploration of alternative methods such as the use of potassium isocyanate in water without organic co-solvents .

Análisis De Reacciones Químicas

Types of Reactions: (2-Nitrophenyl)urea undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Reduction: 2-Aminophenylurea.

Substitution: Various substituted phenylureas.

Hydrolysis: 2-Nitroaniline and carbon dioxide.

Aplicaciones Científicas De Investigación

Effectiveness in Reducing Ammonia Emissions

Research has shown that 2-NPT can significantly reduce ammonia (NH3) emissions when applied with urea fertilizers. Key findings include:

- Reduction Rates : Studies indicate that 2-NPT can reduce NH3 emissions by 74% to 84% when used at a concentration of 0.075% of total nitrogen (N) in urea fertilizers .

- Comparative Efficacy : In comparative studies, 2-NPT demonstrated a greater reduction in NH3 emissions compared to other urease inhibitors such as N-(n-butyl) thiophosphoric triamide (nBTPT). For instance, one study reported a 73% reduction in emissions with 2-NPT compared to 52% with nBTPT under similar conditions .

Longevity and Stability

The stability of 2-NPT is a crucial factor for its effectiveness as a urease inhibitor:

- Longevity in Soil : Research indicates that 2-NPT maintains its activity longer than nBTPT, providing extended inhibition of urease activity. This was particularly evident in soils with varying organic carbon levels, where 2-NPT continued to reduce NH3 emissions significantly even after 56 days post-application .

- Temperature Stability : Unlike some other urease inhibitors that degrade at high temperatures, 2-NPT exhibits greater thermal stability, making it suitable for diverse climatic conditions .

Application Methods and Environmental Impact

The application methods for 2-NPT can influence its effectiveness:

- Incorporation Techniques : Studies have shown that incorporating urea with urease inhibitors into the soil can enhance their efficacy. For example, slit injection methods have been reported to achieve up to 79.6% reduction in NH3 emissions compared to surface-applied urea .

- Environmental Benefits : By reducing NH3 emissions, the use of 2-NPT not only improves nitrogen use efficiency but also mitigates environmental issues associated with nitrogen loss, such as water pollution and greenhouse gas emissions .

Case Studies and Research Findings

Several case studies highlight the practical applications of 2-NPT in agriculture:

| Study | Location | Application Rate | Reduction in NH3 Emissions | Notes |

|---|---|---|---|---|

| Adhikari et al. (2018) | New Zealand | 0.075% total N | 74-84% | Effective in dairy-grazed pasture soils |

| Ni et al. (2018) | Various | Up to 0.1% total N | Up to 89% | Demonstrated significant reductions over time |

| Hu et al. (2020) | Germany | Variable | Up to 89% | Combined use with nitrification inhibitors showed enhanced effects |

Mecanismo De Acción

The mechanism of action of (2-Nitrophenyl)urea involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group plays a crucial role in its reactivity and binding affinity .

Comparación Con Compuestos Similares

(4-Nitrophenyl)urea: Similar structure but with the nitro group at the para position.

(2-Aminophenyl)urea: The nitro group is reduced to an amino group.

(2-Nitrophenyl)thiourea: The oxygen in the urea moiety is replaced with sulfur.

Uniqueness: (2-Nitrophenyl)urea is unique due to the position of the nitro group, which significantly influences its chemical reactivity and biological activity. The ortho position of the nitro group relative to the urea moiety allows for specific interactions that are not possible in para or meta-substituted analogs .

Actividad Biológica

(2-Nitrophenyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields such as antimicrobial and anticancer research.

This compound can be synthesized through the reaction of 2-nitroaniline with isocyanates or by reacting urea with 2-nitrophenyl isothiocyanate. The resulting compound exhibits a distinctive structure that contributes to its biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a nitro group attached to a phenyl ring, which is critical for its interaction with biological targets.

Biological Activities

This compound has been studied for various biological activities, including:

1. Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties. A study demonstrated that modifications of urea derivatives could enhance their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 16 µg/mL |

2. Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Tubulin inhibition |

| HepG2 | 15 | Induction of apoptosis |

3. Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes, such as transketolase, which plays a role in carbohydrate metabolism . This inhibition can lead to altered metabolic pathways in cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of synthesized this compound derivatives against common pathogens. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics, suggesting potential for development into new antimicrobial agents .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound in combination therapies. The study found that when used alongside traditional chemotherapeutics, it significantly reduced tumor growth in xenograft models, highlighting its potential as an adjunct therapy .

Propiedades

IUPAC Name |

(2-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-7(11)9-5-3-1-2-4-6(5)10(12)13/h1-4H,(H3,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZUXIKLRGSNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396259 | |

| Record name | (2-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2273-04-3 | |

| Record name | (2-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain (2-nitrophenyl)urea derivatives?

A1: Two main synthetic approaches are highlighted in the research:

- Reaction of nitroanilines with methyl chloroformate followed by aniline: This method offers a simple, efficient route with high yields for various N-phenyl-N'-(nitrophenyl)urea derivatives. []

- Solid-state synthesis: This method allows for the preparation of aryl 2-nitrophenyl ureas at room temperature, providing an alternative synthesis route. []

Q2: How does the position of the nitro group on the phenyl ring influence the biological activity of diphenylurea derivatives?

A3: In the study of N-phenyl-N'-(nitrophenyl)urea derivatives, the position of the nitro group significantly impacted the plant growth promoting activity. Compounds with the nitro group in the meta position exhibited the highest activity, followed by para and then ortho. [] This suggests that electronic effects influenced by the nitro group's position play a role in the observed activity.

Q3: What alternative applications have been explored for this compound derivatives?

A4: While biological applications are being investigated, this compound derivatives are also explored as potential propellant stabilizer derivatives. Specifically, N-alkylated derivatives like ethyl and methyl centralite are being studied for these applications. []

Q4: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A5: Researchers commonly employ Infrared (IR) and Mass Spectrometry (MS) to confirm the structure of synthesized this compound derivatives. These techniques provide information on functional groups and molecular weight, respectively. [] Further characterization may involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.